molecular formula C23H19P B14233578 (2-Methylnaphthalen-1-yl)(diphenyl)phosphane CAS No. 540483-74-7

(2-Methylnaphthalen-1-yl)(diphenyl)phosphane

Cat. No.: B14233578
CAS No.: 540483-74-7
M. Wt: 326.4 g/mol
InChI Key: IMALWLLOKGKUJG-UHFFFAOYSA-N
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Description

(2-Methylnaphthalen-1-yl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C23H19P. This compound is known for its unique structure, which includes a naphthalene ring substituted with a methyl group and a phosphane group bonded to two phenyl rings. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylnaphthalen-1-yl)(diphenyl)phosphane typically involves the formation of a carbon-phosphorus (C-P) bond. One common method is the reaction of a naphthalene derivative with a halophosphane in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylnaphthalen-1-yl)(diphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.

    Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.

Major Products

    Oxidation: Phosphine oxides are the major products.

    Substitution: Various substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

(2-Methylnaphthalen-1-yl)(diphenyl)phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylnaphthalen-1-yl)(diphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metals, and the pathways involve the formation and stabilization of intermediate species during the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: Another widely used phosphane ligand with three phenyl groups.

    (2-Methylnaphthalen-1-yl)phosphane: A similar compound with only one phenyl group replaced by a naphthalene ring.

Uniqueness

(2-Methylnaphthalen-1-yl)(diphenyl)phosphane is unique due to the presence of the naphthalene ring, which can influence its electronic properties and

Properties

CAS No.

540483-74-7

Molecular Formula

C23H19P

Molecular Weight

326.4 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)-diphenylphosphane

InChI

InChI=1S/C23H19P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-17H,1H3

InChI Key

IMALWLLOKGKUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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